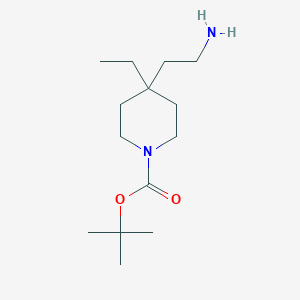

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-14(6-9-15)7-10-16(11-8-14)12(17)18-13(2,3)4/h5-11,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQWBIYMBLPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165569 | |

| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-35-4 | |

| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211524-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Aminoethyl Group: The aminoethyl group is added through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.

Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Tert-butyl 4-(3-aminopropyl)-4-methylpiperidine-1-carboxylate

- Structure: Features a 4-methyl group and a 3-aminopropyl chain.

- Key Differences: The longer aminopropyl chain may increase hydrogen-bonding capacity, while the 4-methyl group provides less steric bulk than ethyl. Molecular weight: 256.39 g/mol (vs. 270.44 g/mol for the target compound) .

- Applications : Used in peptide mimetics due to its extended amine side chain .

Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate

- Structure: Contains an ether-linked 2-aminoethoxy group.

- Key Differences: The ether oxygen reduces basicity of the amine (pKa ~7.5 vs. ~10.2 for aminoethyl derivatives), altering pH-dependent solubility. Enhanced metabolic stability due to reduced susceptibility to oxidative deamination .

Functional Analogues with Modified Core Scaffolds

Tert-butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Acetylated piperidine nitrogen with a Boc-protected amine at the 4-position.

- Key Differences: The acetyl group eliminates the amine’s nucleophilicity, directing reactivity toward acyl transfer or hydrolysis. Lower aqueous solubility (clogP ~1.2) compared to aminoethyl derivatives .

Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Structure : Chloroacetyl substituent at the 4-position.

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*clogP values estimated using ChemAxon software.

Research Findings and Implications

- Solubility: Aminoethyl derivatives exhibit higher aqueous solubility than acetylated or ether-linked variants, critical for oral bioavailability .

- Synthetic Flexibility: The Boc group’s orthogonal protection enables sequential functionalization, as demonstrated in the synthesis of CDK9 inhibitors (e.g., tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate) .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 264.37 g/mol

- Structure : The compound features a tert-butyl group, a piperidine ring, and an aminoethyl substituent, which contributes to its biological activity.

This compound is believed to interact with various biological targets, including:

- Receptors : It may act as an agonist or antagonist for specific receptors, influencing neurotransmitter systems.

- Enzymes : The compound can modulate enzyme activity, potentially affecting metabolic pathways.

The precise mechanisms depend on the target and context of use, with studies indicating its role in modulating the trace amine-associated receptor (TAAR1) signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, including:

-

Neuropharmacological Effects :

- Potential analgesic properties have been noted, which may be linked to its ability to cross the blood-brain barrier due to the ethylamino moiety .

- Studies suggest it may have applications in treating neurological disorders .

- Anti-inflammatory Activity :

- Agonistic Activity Against TAAR1 :

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate, and what critical parameters influence yield?

- The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting tert-butyl N-(2-bromoethyl)carbamate with 4-ethylpiperidine under basic conditions (e.g., sodium bicarbonate in THF) at controlled temperatures (0–25°C) to prevent side reactions . Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis of intermediates. Yield optimization requires precise stoichiometry, solvent selection (e.g., dichloromethane or THF), and monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm) and piperidine protons (~2.5–3.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. Infrared (IR) spectroscopy identifies functional groups like the carboxylate C=O stretch (~1700 cm⁻¹) .

Q. How should researchers purify this compound, and what challenges arise during isolation?

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for removing unreacted starting materials and by-products. Challenges include the compound’s sensitivity to acidic/basic conditions, which may degrade the tert-butyl carbamate group. Recrystallization from ethanol/water mixtures can improve purity but requires slow cooling to avoid oiling out .

Q. What safety protocols are essential when handling this compound?

- Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or skin contact. Work in a fume hood due to potential respiratory irritation. Emergency measures include immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. How stable is this compound under varying storage conditions?

- Store at –20°C in airtight, light-resistant containers under inert gas. Stability tests show decomposition <5% over 6 months when protected from moisture. Avoid prolonged exposure to temperatures >30°C, which can hydrolyze the carbamate group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric syntheses involving this compound?

- Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can induce asymmetry during piperidine ring functionalization. Kinetic resolution via HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Reaction monitoring with polarimetry or circular dichroism ensures stereochemical control .

Q. What strategies identify biological targets of this compound in neurological studies?

- Radiolabeled analogs (³H/¹⁴C) are used in receptor binding assays (e.g., for σ-1 or NMDA receptors). Surface plasmon resonance (SPR) measures binding kinetics, while CRISPR-Cas9 knockout models validate target specificity in cellular pathways .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions during pharmacokinetic studies?

- Accelerated stability studies (25–40°C, pH 1–9) show rapid degradation in acidic conditions (t₁/₂ <24 hrs at pH 2) due to carbamate hydrolysis. Neutral/basic buffers (pH 7.4) enhance stability (t₁/₂ >72 hrs). Use HPLC-UV to quantify degradation products like piperidine and CO₂ .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies in IC₅₀ values (e.g., σ-1 receptor affinity) may arise from assay variability (radioligand vs. fluorescence). Replicate studies using standardized protocols (e.g., uniform cell lines, ligand concentrations) and validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 65–75% | >98% |

| Temperature | 0–25°C | 70–80% | >97% |

| Base | NaHCO₃ | 60–70% | >95% |

Table 2. Stability Under Stress Conditions

| Condition | Degradation Products | t₁/₂ |

|---|---|---|

| pH 2, 37°C | Piperidine, CO₂ | 18 hrs |

| pH 7.4, 25°C | None detected | >72 hrs |

| UV Light, 48 hrs | Oxidized derivatives | 30% loss |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.